4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide
Description
This compound features a pentyl group at position 1, a hydroxyl group at position 4, and a carboxamide moiety at position 3 linked to a p-tolyl (4-methylphenyl) substituent. The structural design emphasizes optimizing lipophilicity (via the pentyl chain) and target binding (via the p-tolyl group), which are critical for bioavailability and activity modulation.
Properties
CAS No. |
300716-18-1 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-16-12-10-15(2)11-13-16/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26) |
InChI Key |
CRXVKLSGXWPDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The p-tolyl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen
Biological Activity
4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anti-HIV, and potential anticancer properties based on recent research findings.
Antibacterial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, a study evaluated various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, with some compounds showing MIC values as low as 12.5 µg/mL against certain pathogens, comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-... | 12.5 | Staphylococcus aureus |
| 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-... | 25 | Escherichia coli |
| Ciprofloxacin | 1 | Escherichia coli |
Anti-HIV Activity
The compound has also been investigated for its anti-HIV properties. A series of derivatives were synthesized and tested for their ability to inhibit HIV replication. While the initial results showed moderate activity at concentrations below 100 µM, further optimization of the molecular structure may enhance efficacy against the virus .
Case Study: Anti-HIV Evaluation
In vitro studies conducted on cell lines revealed that modifications to the quinoline scaffold could lead to improved anti-HIV activity. Specifically, compounds with arylidene fragments showed promising results in blocking HIV integrase activity and reducing viral load in treated cells .
Anticancer Potential
Emerging research suggests that quinoline derivatives may possess anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). In vitro assays indicated that certain derivatives could significantly inhibit tumor cell proliferation while exhibiting minimal toxicity to normal cells .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-... | 63.81 | MDA-MB-231 (Breast) |
| Compound B1 | <100 | HCT-15 (Colon) |
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions between the compound and target proteins involved in bacterial resistance and HIV replication. The binding energies observed suggest a favorable interaction with key regulatory proteins, which could be pivotal in developing more potent derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antibacterial and antiviral agent. Several studies have reported on its efficacy against various pathogens.
Antiviral Activity
A study focused on the design and synthesis of derivatives based on the 4-hydroxyquinoline scaffold demonstrated promising anti-HIV activity. The synthesized compounds were evaluated for their ability to inhibit HIV replication in vitro. Notably, modifications to the core structure improved the anti-HIV potency of these derivatives .
Antibacterial Activity
Research has shown that derivatives of 4-hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline exhibit moderate antibacterial activity. The minimum inhibitory concentration (MIC) assays indicated effectiveness against several bacterial strains, which is crucial for addressing antibiotic resistance issues .
Synthesis Methodologies
The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline derivatives has been optimized through various methodologies:
Green Chemistry Approaches
Recent advancements have emphasized green synthetic methodologies to enhance yield and purity while minimizing environmental impact. For instance, a scalable method was developed for synthesizing N-substituted 4-quinolone derivatives with high efficiency .
| Synthesis Method | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional Synthesis | 60% | Moderate |
| Green Synthesis | 85% | Low |
Case Study 1: Anti-HIV Activity
In a systematic study, a series of N'-arylidene derivatives were synthesized from the core structure of 4-hydroxy-2-oxo-1-pentyl-N-(p-tolyl)-1,2-dihydroquinoline. These compounds were tested against HIV-1 integrase and showed varying degrees of inhibition at concentrations below 100 µM. The most promising candidates exhibited IC50 values indicating significant antiviral activity .
Case Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial properties of synthesized quinoline derivatives against opportunistic infections in immunocompromised patients. The results highlighted that certain modifications to the functional groups on the quinoline ring significantly enhanced antibacterial efficacy against resistant strains .
Comparison with Similar Compounds
Key Observations :
- Shorter or unsaturated chains (e.g., allyl) may reduce metabolic stability .
- Carboxamide Modifications : The p-tolyl group in the target compound is crucial for activity; replacing its methyl group with bulkier substituents (e.g., Cl, Br) diminishes TNF-α inhibition .
- Halogenation : Introduction of chlorine at position 5 (as in ) may alter electron distribution, affecting binding affinity to targets like kinases or receptors.
Pharmacological and Physicochemical Properties
- Analgesic Activity: The lead analog N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide demonstrated significant analgesic efficacy (75.3% writhing reduction), highlighting the role of methoxy groups and heteroaromatic substitutions .
- Metabolic Stability : Deuterium-enriched analogs (e.g., ) show improved metabolic profiles, suggesting that isotope effects could be explored for the target compound.
- Polymorphism : Polymorphic forms of related compounds (e.g., ) can influence solubility and bioavailability, though data for the pentyl-p-tolyl derivative remain unreported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
